4-(Difluoromethoxy)pyridine
Overview
Description
4-(Difluoromethoxy)pyridine is a fluorinated heterocyclic compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to participate in various chemical reactions. These properties make it valuable in multiple scientific and industrial applications.
Mechanism of Action
Target of Action
Related compounds such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm) have been shown to target transforming growth factor-β1 (tgf-β1), which plays a crucial role in fibrosis .
Mode of Action
Similar compounds like dgm have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)pyridine might interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
Related compounds have been shown to affect the tgf-β1/smad pathway, which plays an important role in fibrosis .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Related compounds like dgm have been shown to attenuate tgf-β1-induced epithelial-mesenchymal transformation (emt) in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Action Environment
It is known that the compound’s lipophilicity facilitates better absorption through cell membranes .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives play a significant role in biochemical reactions They interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is plausible that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels
Subcellular Localization
It is plausible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)pyridine typically involves the introduction of a difluoromethoxy group to a pyridine ring. One common method is the reaction of pyridine derivatives with difluorocarbene precursors. For example, the reaction of 4-hydroxypyridine with difluoromethylating agents such as chlorodifluoromethane (HCFC-22) in the presence of a base like potassium hydroxide (KOH) can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluorocarbene reagents and transition metal catalysts to achieve high yields and selectivity. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Scientific Research Applications
4-(Difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials science.
Comparison with Similar Compounds
4-(Difluoromethoxy)pyridine can be compared with other fluorinated heterocycles such as:
4-(Trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group, which is bulkier and more electronegative.
4-(Difluoromethylthio)pyridine: Contains a difluoromethylthio group, which imparts different electronic and steric properties.
4-(Difluoromethyl)pyridine: Lacks the oxygen atom in the substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in its balance of electronegativity, lipophilicity, and hydrogen-bonding capacity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(difluoromethoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCULSLCAXRCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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